Brachystemidine F
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Overview
Description
Brachystemidine F is a novel alkaloid isolated from the roots of Brachystemma calycinum.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Brachystemidine F involves detailed spectroscopic analyses, including extensive Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) techniques . The exact synthetic route and reaction conditions are not widely documented, but the isolation process typically involves extraction from the roots of Brachystemma calycinum using organic solvents followed by purification steps such as chromatography .
Industrial Production Methods
Currently, there are no large-scale industrial production methods documented for this compound. The compound is primarily obtained through extraction from natural sources, which limits its availability for extensive research and application .
Chemical Reactions Analysis
Types of Reactions
Brachystemidine F, like other alkaloids, can undergo various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction could produce deoxygenated forms of the compound .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the chemical behavior of alkaloids and their derivatives.
Medicine: Due to its potential biological activities, Brachystemidine F could be explored for therapeutic applications, particularly in the treatment of diseases involving abnormal cell proliferation.
Mechanism of Action
The exact mechanism of action of Brachystemidine F is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways involved in cell proliferation and metabolism. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Brachystemidine F is part of a family of alkaloids that includes Brachystemidine A, Brachystemidine B, Brachystemidine C, and Brachystemidine D . These compounds share similar structural features but differ in their specific functional groups and biological activities.
Uniqueness
What sets this compound apart from its analogs is its unique structural configuration and the specific biological activities it exhibits.
Properties
IUPAC Name |
2-amino-5-oxo-5-[[3-(1H-pyrrole-2-carbonyloxymethyl)-2,5-dihydrofuran-2-yl]amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O6/c16-10(14(20)21)3-4-12(19)18-13-9(5-7-23-13)8-24-15(22)11-2-1-6-17-11/h1-2,5-6,10,13,17H,3-4,7-8,16H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNALUKELHWIEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(C(O1)NC(=O)CCC(C(=O)O)N)COC(=O)C2=CC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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